methyl 4-({[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl}formamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-({[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl}formamido)benzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoate ester linked to an amide group, which is further connected to a chlorophenyl and methoxypropyl moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl}formamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of 4-aminobenzoic acid with 2-(3-chlorophenyl)-2-methoxypropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the chlorophenyl and methoxypropyl groups suggests potential interactions with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((2-phenyl-2-methoxypropyl)amino)-2-oxoacetamido)benzoate: Lacks the chlorine atom on the phenyl ring.
Methyl 4-(2-((2-(3-bromophenyl)-2-methoxypropyl)amino)-2-oxoacetamido)benzoate: Contains a bromine atom instead of chlorine.
Uniqueness
methyl 4-({[2-(3-chlorophenyl)-2-methoxypropyl]carbamoyl}formamido)benzoate is unique due to the presence of the 3-chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(3-chlorophenyl)-2-methoxypropyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5/c1-20(28-3,14-5-4-6-15(21)11-14)12-22-17(24)18(25)23-16-9-7-13(8-10-16)19(26)27-2/h4-11H,12H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWHKODWBFYKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.